6-Ethylchrysene chemical and physical properties
6-Ethylchrysene chemical and physical properties
An In-Depth Technical Guide to 6-Ethylchrysene: Properties, Synthesis, and Biological Profile
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with polycyclic aromatic hydrocarbons (PAHs). We will delve into the core chemical and physical properties of 6-Ethylchrysene, its synthesis, analytical characterization, metabolic fate, and associated safety protocols. The structure of this document is designed to logically flow from fundamental properties to practical applications and safety considerations, providing field-proven insights into its scientific context.
Introduction to 6-Ethylchrysene
6-Ethylchrysene is a member of the polycyclic aromatic hydrocarbon (PAH) class of organic compounds. PAHs consist of fused aromatic rings and are often formed during the incomplete combustion of organic materials. Chrysene and its alkylated derivatives, including 6-Ethylchrysene, are subjects of interest in environmental science and toxicology due to their widespread presence as environmental pollutants and their potential biological activities.[1] The position of the ethyl group on the chrysene backbone is a critical determinant of the molecule's chemical reactivity and biological effects, distinguishing it from its other isomers. Understanding the specific properties of 6-Ethylchrysene is crucial for research in chemical carcinogenesis, environmental analysis, and the development of reference standards.
Chemical and Physical Properties
The fundamental identity and behavior of 6-Ethylchrysene are defined by its chemical and physical properties. These characteristics are essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₆ | [2] |
| Molecular Weight | 256.341 g/mol | [2] |
| CAS Registry Number | 2732-58-3 | [2] |
| Appearance | Solid | [3] |
| Melting Point | 126.4-126.8 °C | [3] |
| Boiling Point | 457.2 ± 12.0 °C (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [3] |
| IUPAC Name | 6-ethylchrysene | [2] |
Synthesis and Purification
The regioselective synthesis of 6-Ethylchrysene is crucial for obtaining pure material for toxicological and analytical studies. The 6-position on the chrysene ring is a chemically active site, making it a primary target for electrophilic substitution reactions.[1]
Synthetic Pathway: Friedel-Crafts Acylation and Reduction
A common and effective method for synthesizing 6-Ethylchrysene involves a two-step process starting from chrysene: a Friedel-Crafts acylation followed by a reduction of the resulting ketone.
Caption: Synthetic route to 6-Ethylchrysene.
Experimental Protocol: Synthesis
Step 1: Friedel-Crafts Acylation of Chrysene
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and a reflux condenser, suspend chrysene in a dry, inert solvent such as dichloromethane or carbon disulfide.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add anhydrous aluminum chloride (AlCl₃) to the suspension while stirring.
-
Add acetyl chloride dropwise to the cooled mixture. The reaction is exothermic and should be controlled carefully.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly pouring the mixture over crushed ice and an aqueous HCl solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, primarily 6-acetylchrysene, can be purified by column chromatography on silica gel.[1]
Step 2: Reduction of 6-Acetylchrysene
-
The purified 6-acetylchrysene can be reduced to 6-Ethylchrysene using standard methods like the Wolff-Kishner reduction (hydrazine hydrate and a strong base like KOH in a high-boiling solvent) or the Clemmensen reduction (zinc amalgam and concentrated HCl).
-
For the Wolff-Kishner reduction, combine 6-acetylchrysene, hydrazine hydrate, and potassium hydroxide in diethylene glycol.
-
Heat the mixture to reflux for several hours. Water and excess hydrazine will be distilled off.
-
After the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent like toluene or ether.
-
Wash the organic extract, dry it, and remove the solvent to yield crude 6-Ethylchrysene.
Step 3: Purification
-
Final purification of 6-Ethylchrysene is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure, solid product.
Spectroscopic and Analytical Characterization
The unambiguous identification of 6-Ethylchrysene relies on a combination of spectroscopic techniques. These methods provide a structural "fingerprint" of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is used to determine the structure by identifying the different types of protons and their neighboring environments.
-
¹H-NMR Data (in ppm) :
-
1.58 (t, 3H, J = 7.0 Hz) : A triplet signal corresponding to the three protons of the methyl (CH₃) group, split by the adjacent methylene group.[1]
-
3.6 (q, 2H, J = 7.0 Hz) : A quartet signal for the two protons of the methylene (CH₂) group, split by the adjacent methyl group.[1]
-
7.6-8.1 (m, 8H) : A complex multiplet region representing eight aromatic protons on the chrysene core (H1,2,3,6,7,8,9,12).[1]
-
8.7-8.8 (m, 3H) : A multiplet in the downfield region corresponding to the three "bay-region" aromatic protons (H4,10,11), which are deshielded.[1]
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound. For 6-Ethylchrysene, the electron ionization mass spectrum (EI-MS) will show a prominent molecular ion peak.
-
m/z 256 (M⁺) : This corresponds to the molecular weight of 6-Ethylchrysene.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for 6-Ethylchrysene will be characterized by:
-
Aromatic C-H stretching: Peaks typically appear above 3000 cm⁻¹.
-
Aliphatic C-H stretching: Peaks for the ethyl group will appear just below 3000 cm⁻¹.
-
Aromatic C=C stretching: A series of sharp absorptions in the 1450-1600 cm⁻¹ region.
-
C-H bending vibrations: Strong absorptions in the fingerprint region (below 1000 cm⁻¹) that are characteristic of the substitution pattern on the aromatic rings. The NIST Chemistry WebBook is a valuable resource for reference IR spectra.[2]
Analytical Separation Methods
For quantifying 6-Ethylchrysene in environmental or biological samples, chromatographic methods are standard.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or fluorescence detectors, HPLC is a powerful tool for separating 6-Ethylchrysene from other PAHs.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent separation and definitive identification based on both retention time and mass spectrum.
Metabolism and Toxicological Profile
The biological activity of PAHs is intrinsically linked to their metabolism, which can lead to detoxification or, conversely, activation into carcinogenic species. While data specific to 6-ethylchrysene is limited, its metabolic pathway can be inferred from closely related compounds like 6-methylchrysene.[4][5]
Metabolism is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly in the liver.[5][6] The process involves the formation of epoxides, which are then hydrolyzed by epoxide hydrolase to form trans-dihydrodiols. Further oxidation can lead to the formation of highly reactive diol epoxides, which are often the ultimate carcinogenic metabolites capable of forming DNA adducts.
Caption: Proposed metabolic pathway of 6-Ethylchrysene.
Studies on methylchrysenes have shown that the position of the alkyl group significantly influences carcinogenic potential. For instance, 5-methylchrysene is a potent carcinogen, whereas 6-methylchrysene is considered a weak carcinogen but a strong tumor initiator.[7][8][9] This difference is attributed to the formation of a "bay-region" diol epoxide. The ethyl group at the 6-position may similarly influence the molecule's ability to be metabolically activated.
Safety, Handling, and Storage
Although safety data sheets may not classify pure 6-Ethylchrysene as a hazardous substance under GHS criteria, it should be handled with the standard precautions applied to all polycyclic aromatic hydrocarbons, many of which are known or suspected carcinogens.[10][11]
Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.
-
Respiratory Protection: If handling the compound as a powder or generating aerosols, work in a well-ventilated fume hood or use a suitable respirator.[12]
Handling and Emergency Procedures
-
Inhalation: If inhaled, move to fresh air.[11]
-
Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water.[11]
-
Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes.[11]
-
Ingestion: If swallowed, rinse mouth with water and seek medical attention. Do not induce vomiting.[11]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]
-
Keep away from strong oxidizing agents.
Conclusion
6-Ethylchrysene serves as an important compound for research into the structure-activity relationships of polycyclic aromatic hydrocarbons. Its distinct chemical properties, governed by the ethyl group at the active 6-position, influence its synthesis, spectral characteristics, and biological interactions. This guide provides a foundational framework for professionals working with this compound, emphasizing the integration of chemical principles with practical laboratory protocols and safety awareness. Adherence to these guidelines is essential for ensuring both the integrity of research outcomes and the safety of laboratory personnel.
References
-
National Institute of Standards and Technology (NIST). (n.d.). 6-ethylchrysene. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-, 3-, and 6-ethylchrysenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Ethylchrysene. PubChem. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Retrieved from [Link]
-
Penn State University. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Penn State Research Database. Retrieved from [Link]
-
Hecht, S. S., Bondinell, W. E., & Hoffmann, D. (1974). Carcinogenicity of methylchrysenes. Science, 183(4121), 215–216. Retrieved from [Link]
-
Koehl, W. H., et al. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Cancer Research, 56(2), 249-55. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-ethylchrysene [webbook.nist.gov]
- 3. 6-ETHYLCHRYSENE | 2732-58-3 [m.chemicalbook.com]
- 4. [PDF] Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. | Semantic Scholar [semanticscholar.org]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carcinogenicity of methylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
